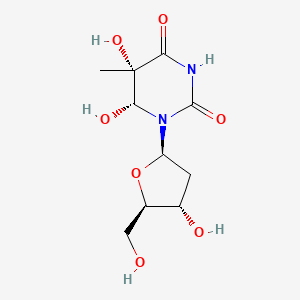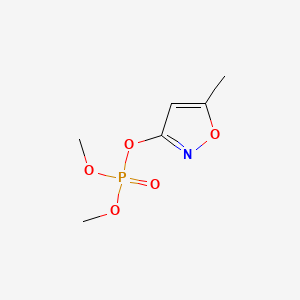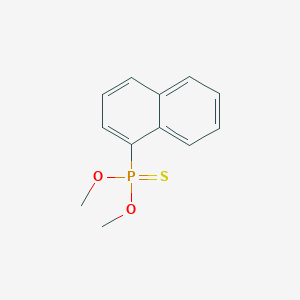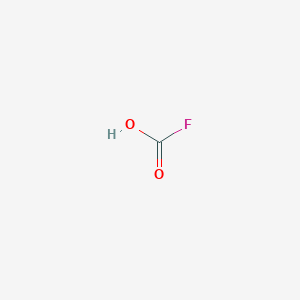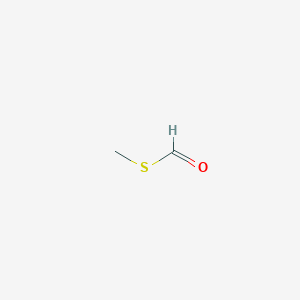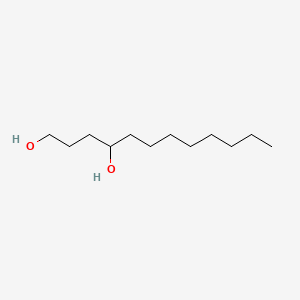
1,4-Dodecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dodecanediol is a medium-chain primary fatty alcohol that is dodecane carrying hydroxy groups at positions 1 and 4 . It is a versatile compound with various applications in different fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dodecanediol can be synthesized through several methods. One common method involves the esterification reaction of dodecanedioic acid with n-hexanol to obtain dihexyl dodecanedioic acid, followed by hydrogenation reduction to produce this compound . This method does not require a catalyst, reducing the production steps and costs.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dodecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acids are used under controlled conditions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecanediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dodecanediol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: It is used in the synthesis of pharmaceuticals and as an excipient in drug formulations.
Wirkmechanismus
The mechanism of action of 1,4-Dodecanediol involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of other compounds, influencing biochemical pathways related to lipid metabolism and energy production. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions, affecting the properties of the compounds it forms.
Vergleich Mit ähnlichen Verbindungen
1,4-Dodecanediol can be compared with other similar compounds such as:
1,12-Dodecanediol: Both are dodecanediols but differ in the positions of the hydroxyl groups.
1,4-Butanediol: A shorter-chain diol with hydroxyl groups at positions 1 and 4.
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
38146-95-1 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
dodecane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
HOIZOMIUZHPUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


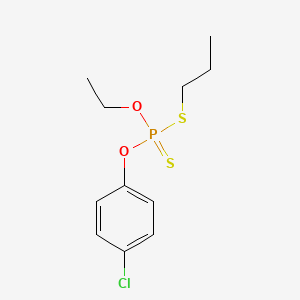
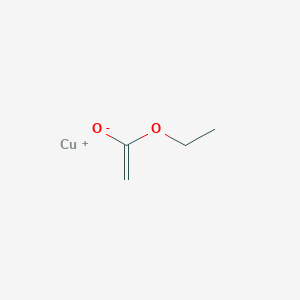
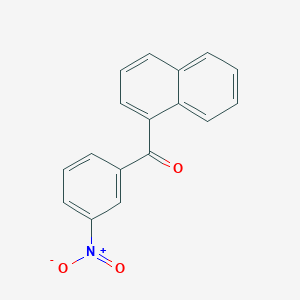
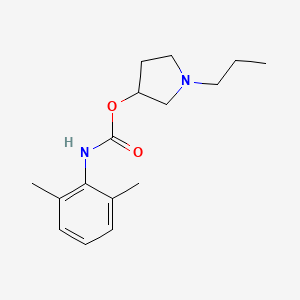
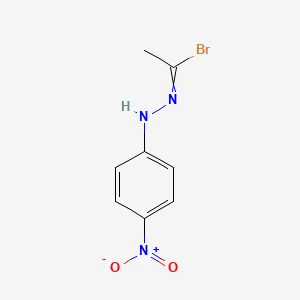

![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
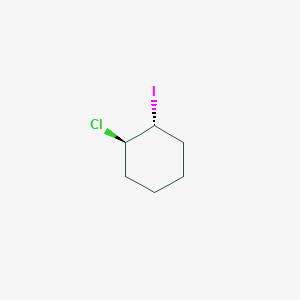
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
